molecular formula C12H11ClOS B13997844 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one CAS No. 851547-73-4

1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one

Cat. No.: B13997844
CAS No.: 851547-73-4
M. Wt: 238.73 g/mol
InChI Key: GTZVDHQKQISOQU-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a propan-2-one moiety attached to the benzothiophene core

Preparation Methods

The synthesis of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylbenzothiophene, which can be obtained through the cyclization of appropriate precursors.

    Chlorination: The benzothiophene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Ketone Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can undergo several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Condensation Reactions: The ketone group can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Researchers use it to study the interactions of benzothiophene derivatives with biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

The molecular targets and pathways involved vary based on the compound’s specific use and the biological context.

Comparison with Similar Compounds

1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can be compared with other benzothiophene derivatives:

    1-Chloro-3-(benzothiophen-2-yl)propan-2-one: Lacks the methyl group, which may influence its reactivity and biological activity.

    3-Methyl-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the ketone, leading to different chemical properties and applications.

    2-Amino-3-methylbenzothiophene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

851547-73-4

Molecular Formula

C12H11ClOS

Molecular Weight

238.73 g/mol

IUPAC Name

1-chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one

InChI

InChI=1S/C12H11ClOS/c1-8-10-4-2-3-5-11(10)15-12(8)6-9(14)7-13/h2-5H,6-7H2,1H3

InChI Key

GTZVDHQKQISOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CC(=O)CCl

Origin of Product

United States

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